Conformational Preference: (αMe)Hph Adopts Folded β-Turn/310-Helical Structures Distinct from Non-Methylated Homophenylalanine
X-ray diffraction analysis of peptides containing Cα-methylhomophenylalanine [(αMe)Hph] reveals that this residue acts as a strong β-turn and 310-helix former in the solid state [1]. In contrast, the non-methylated homophenylalanine residue does not impose the same constrained backbone geometry due to the absence of the α-methyl group's steric hindrance. The α-methyl substitution restricts the φ and ψ torsional angles to helical/turn regions of the Ramachandran plot, inducing folded conformations that are not observed with standard L-homoPhe [1].
| Evidence Dimension | Solid-state conformational preference (peptide backbone geometry) |
|---|---|
| Target Compound Data | Adopts folded β-turn/310-helical conformations; crystal structures of peptides to pentamer level show consistent folded motifs |
| Comparator Or Baseline | Standard L-homophenylalanine (non-methylated): Extended or random coil conformations predominate; no constrained φ/ψ angle restriction |
| Quantified Difference | Qualitative structural transition from extended to folded conformation; α-methyl group restricts φ and ψ angles to helical/turn regions |
| Conditions | X-ray diffraction of crystalline peptides; homotripeptides and longer sequences containing (αMe)Hph |
Why This Matters
This conformational control is essential for researchers designing peptidomimetics where precise backbone geometry dictates target binding affinity and functional activity.
- [1] Toniolo C, Formaggio F, Crisma M, Valle G, Boesten WHJ, Schoemaker HE, Kamphuis J, Temussi PA, Becker EL, Précigoux G. Bioactive and model peptides characterized by the helicogenic (αMe)Phe residue. Tetrahedron. 1993;49(17):3641-3653. DOI: 10.1016/S0040-4020(01)90215-7. View Source
